molecular formula C17H17ClN6O4 B021314 Zopiclone N-oxide CAS No. 43200-96-0

Zopiclone N-oxide

Cat. No.: B021314
CAS No.: 43200-96-0
M. Wt: 404.8 g/mol
InChI Key: IPTIKKTXLHVRKN-UHFFFAOYSA-N
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Description

Zopiclone N-oxide is a metabolite of zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the treatment of insomnia. This compound is formed through the oxidation of zopiclone and is considered an inactive metabolite. It is part of the cyclopyrrolone class of compounds, which are known for their sedative and hypnotic properties .

Mechanism of Action

Target of Action

Zopiclone N-oxide is a metabolite of Zopiclone, a nonbenzodiazepine hypnotic . The primary target of Zopiclone and its metabolites is the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound, similar to its parent compound Zopiclone, interacts with the GABA B Z receptor complex . It modulates this receptor complex, enhancing the binding of GABA, the brain’s predominant inhibitory neurotransmitter . This modulation results in increased GABA transmission, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .

Biochemical Pathways

The action of this compound involves the GABAergic system, specifically the GABA A receptors . By enhancing GABA binding at the GABA B Z receptors, it increases the inhibitory effects of GABA in the central nervous system . This leads to a decrease in neuronal excitability and results in the hypnotic and sedative effects of the drug .

Pharmacokinetics

Zopiclone is extensively metabolized in the liver via decarboxylation, demethylation, and side chain oxidation . The N-oxide derivative, which is this compound, is one of the metabolites and is less active than the parent compound, accounting for approximately 12% of a dose . Less than 7% of the administered dose of Zopiclone is renally excreted as unchanged Zopiclone .

Result of Action

The interaction of this compound with the GABA B Z receptor complex leads to a depression or tranquilization of the central nervous system . This results in the hypnotic and sedative effects of the drug, which are used in the short-term management of insomnia .

Action Environment

The action of this compound, like that of many drugs, can be influenced by various environmental factors. These can include the individual’s age, liver function, and the presence of other drugs . For instance, the metabolism of Zopiclone to this compound can be affected by the function of the liver, where the metabolism occurs .

Biochemical Analysis

Biochemical Properties

Zopiclone N-oxide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zopiclone N-oxide typically involves the oxidation of zopiclone. One common method is the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reagents, to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Zopiclone N-oxide primarily undergoes reduction and hydrolysis reactions. It can be reduced back to zopiclone under specific conditions or hydrolyzed to form other degradation products .

Common Reagents and Conditions:

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an organic solvent such as tetrahydrofuran at low temperatures.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products:

Comparison with Similar Compounds

Uniqueness: Zopiclone N-oxide is unique in that it is an inactive metabolite, providing insights into the metabolic fate of zopiclone. Its presence helps in understanding the pharmacokinetics and potential metabolic interactions of zopiclone with other substances .

Properties

IUPAC Name

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O4/c1-24(27)8-6-22(7-9-24)17(26)28-16-14-13(19-4-5-20-14)15(25)23(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTIKKTXLHVRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962959
Record name 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43200-96-0
Record name Zopiclone N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43200-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zopiclone N-oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-4-oxo-4lambda~5~-piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl-4-methylpiperazine-1-carboxylate 4-oxide
Source European Chemicals Agency (ECHA)
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Record name ZOPICLONE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XXQ8C2EK4
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Record name Zopiclone N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is zopiclone N-oxide formed in the body?

A1: this compound is formed through the hepatic metabolism of zopiclone. Extensive liver metabolism primarily converts zopiclone into zopiclone-N-oxide (active metabolite) and N-desmethylzopiclone (inactive metabolite). []

Q2: Why is the detection of this compound important in drug testing?

A2: this compound is a significant metabolite of zopiclone and can be detected in urine for a considerable period. Research shows a median detection time of 36 hours (range 25-84) for this compound in urine. [] This makes it a valuable marker for confirming zopiclone intake. In fact, zopiclone is primarily detected through its metabolite, zopiclone-N-oxide, which constitutes approximately 86% of the total metabolites found in urine. []

Q3: Can the storage conditions of urine samples impact the detection of zopiclone and its metabolites?

A3: Yes, storage conditions, particularly pH and temperature, can significantly influence the stability of zopiclone and its metabolites in urine. Elevated pH and/or temperature can lead to the degradation of zopiclone, N-desmethylzopiclone, and this compound into 2-amino-5-chloropyridine (ACP). [] This degradation can complicate the interpretation of drug test results, highlighting the importance of considering storage conditions and analyzing for ACP alongside zopiclone and its major metabolites. []

Q4: What analytical methods are commonly employed to quantify this compound in biological samples?

A4: Various analytical techniques are utilized to quantify this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted method due to its sensitivity and selectivity. [, ] Other techniques include high-performance liquid chromatography with fluorescence detection (HPLC-FLD), which allows for simultaneous determination of zopiclone and its metabolites, including this compound, in biological fluids like serum, blood, and urine. []

Q5: Are there any validated methods for analyzing zopiclone, its metabolites, and degradation products in biological samples?

A5: Yes, researchers have developed and validated LC-MS/MS methods specifically for the simultaneous quantification of zopiclone, N-desmethylzopiclone, and 2-amino-5-chloropyridine in whole blood samples. [] These methods are crucial for accurately assessing zopiclone intake, even in cases where stored specimens might have undergone degradation.

Q6: Can you elaborate on the significance of 2-amino-5-chloropyridine (ACP) in the context of zopiclone analysis?

A6: 2-amino-5-chloropyridine (ACP) is a degradation product of zopiclone and its metabolites. Its presence in a urine sample can indicate prior exposure to zopiclone, even if the parent drug or its primary metabolites are no longer detectable due to degradation. [] Importantly, ACP formation is influenced by urine pH, storage time, and temperature. [] Therefore, detecting ACP can be particularly valuable in cases involving long-term storage of samples, especially under alkaline conditions. [, ]

Q7: Are there analytical methods that specifically address the challenges posed by zopiclone degradation in stored samples?

A7: Yes, a specialized LC-MS/MS method has been developed to monitor zopiclone, its metabolites, and ACP. [] This method involves an initial screening for zopiclone and its metabolites. If these are detected, a second analysis is conducted under alkaline conditions to intentionally degrade any remaining zopiclone and its metabolites into ACP. [] This approach allows for a more accurate estimation of the original zopiclone concentration, even in stored samples where degradation may have occurred.

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